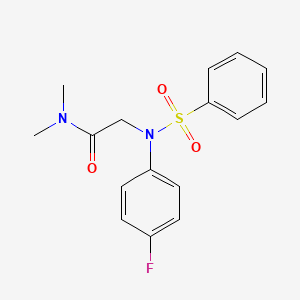![molecular formula C13H13BrN2O3 B5805152 1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5805152.png)
1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone in lab experiments is its ability to exhibit potent biological activities at low concentrations. However, one of the limitations of using this compound is its relatively complex synthesis process, which may limit its availability for large-scale studies.
Direcciones Futuras
There are several future directions for the research of 1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone. These include:
1. Further investigation of the mechanism of action of this compound to better understand its biological effects.
2. Exploration of the potential therapeutic applications of this compound in the treatment of various diseases, such as cancer and neurodegenerative disorders.
3. Development of more efficient and cost-effective synthesis methods for this compound to facilitate its use in large-scale studies.
4. Investigation of the safety and toxicity profile of this compound to ensure its suitability for clinical use.
In conclusion, this compound is a promising chemical compound that exhibits a range of biological activities. Its potential therapeutic applications make it an interesting target for further research, and its complex synthesis process highlights the need for more efficient methods to facilitate its use in large-scale studies.
Métodos De Síntesis
The synthesis of 1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone is typically achieved through a multi-step process. The first step involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-methylimidazole in the presence of a base to yield the desired imidazole derivative.
Aplicaciones Científicas De Investigación
1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, this compound has been shown to modulate the immune system and possess neuroprotective properties.
Propiedades
IUPAC Name |
1-[2-(5-bromo-2-methoxyphenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-7-12(8(2)17)16(18)13(15-7)10-6-9(14)4-5-11(10)19-3/h4-6,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVBSBUYHUCSJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)C2=C(C=CC(=C2)Br)OC)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5805073.png)
![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)


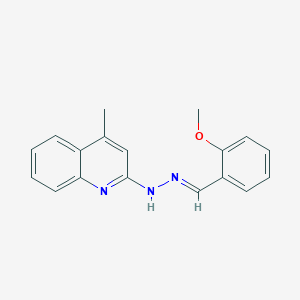
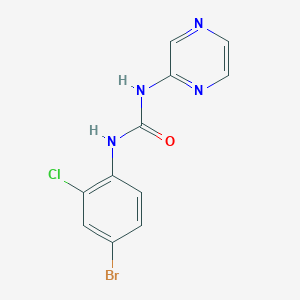
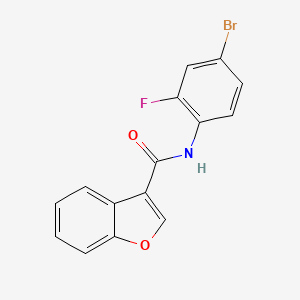
![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5805125.png)
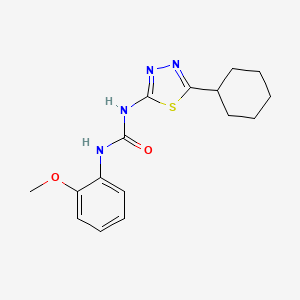

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5805146.png)
![2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5805163.png)
